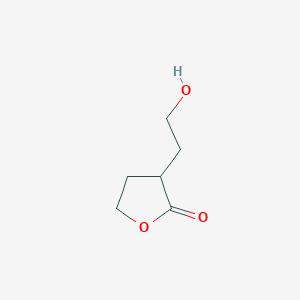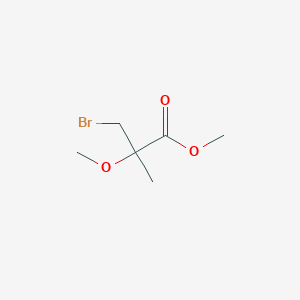
4-Chloro-6-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(trifluoromethyl)pyridin-2-amine, also known as 4-C6TFP, is an organic compound belonging to the pyridine family. It is a versatile compound that has been used for a variety of applications, ranging from industrial to scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-C6TFP.
Applications De Recherche Scientifique
Chemical Reactivity and Derivatives Formation
- The trifluoromethyl group in 2-chloro(trifluoromethyl)pyridines enhances their reactivity. 2-Chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine undergo ammonolysis without hydrolysis of the trifluoromethyl function. These compounds can be transformed into 3-trifluoromethylpyridin-2(1 H )-thione and 4-trifluoromethylpyridin-2(1 H )-thione, with potential for further chemical modifications (Dunn, 1999).
Catalytic Applications
- The deprotonative functionalization of pyridine derivatives with aldehydes using an HMDS-Amide base demonstrates the potential of these compounds in catalysis under ambient conditions. This method is effective for pyridine substrates with electron-withdrawing substituents such as chloro and trifluoromethyl moieties (Shigeno et al., 2019).
Synthesis of Complex Structures
- The synthesis of N,N'-dialkyl-2,11-diaza3.3pyridinophanes from 2,6-bis(bromomethyl)pyridine and primary amines highlights the versatility of pyridine derivatives in constructing complex molecular structures. These compounds have potential applications in coordination chemistry and molecular engineering (Che et al., 1994).
Material Science and Photocatalysis
- The chloro(Me(2)SO)ruthenium(II) complexes with pyridine derivatives catalyze alkane oxidation under visible light irradiation. This application demonstrates the role of pyridine compounds in developing photocatalysts for material science applications (Yamaguchi et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase (pptase) enzymes , which play a crucial role in bacterial growth and secondary metabolism .
Mode of Action
It’s hypothesized that compounds with similar structures may simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
It’s known that pptase enzymes, which similar compounds are thought to inhibit, are involved in a variety of essential biochemical pathways in bacteria .
Result of Action
Similar compounds have been found to halt bacterial proliferation, suggesting that 4-chloro-6-(trifluoromethyl)pyridin-2-amine may have similar effects .
Propriétés
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHTGQCEBDIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558389 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
117519-06-9 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)



![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)